Home > Products > Screening Compounds P143309 > Zuclopenthixol Decanoate-d19
Zuclopenthixol Decanoate-d19 -

Zuclopenthixol Decanoate-d19

Catalog Number: EVT-1504555
CAS Number:
Molecular Formula: C₃₂H₂₄D₁₉ClN₂O₂S
Molecular Weight: 574.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Zuclopenthixol Decanoate-d19 is synthesized through the esterification of zuclopenthixol with decanoic acid. This process involves the use of specific reagents and conditions to ensure the formation of the decanoate ester, which enhances the drug's lipophilicity and prolongs its release into the bloodstream.

The synthesis typically follows these steps:

  1. Esterification: Zuclopenthixol is reacted with decanoic acid in the presence of an acid catalyst.
  2. Purification: The resultant compound undergoes purification processes such as recrystallization or chromatography to remove unreacted materials and by-products.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

These methods ensure that the final product has consistent quality and efficacy for clinical use .

Chemical Reactions Analysis

Reactions and Technical Details

Zuclopenthixol Decanoate-d19 undergoes several chemical reactions during its metabolism in the body. Primarily, it is hydrolyzed to release zuclopenthixol upon administration. This hydrolysis occurs through enzymatic action, primarily involving esterases present in human tissues.

Key reactions include:

  • Hydrolysis: The ester bond between zuclopenthixol and decanoic acid is cleaved, releasing zuclopenthixol.
  • Metabolism: Following hydrolysis, zuclopenthixol can undergo further metabolic reactions, including oxidation and conjugation, primarily in the liver.

These metabolic pathways are crucial for determining the drug's pharmacokinetics and potential interactions with other medications .

Mechanism of Action

Process and Data

Zuclopenthixol Decanoate-d19 exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, it reduces dopaminergic transmission, which is often hyperactive in individuals with schizophrenia.

The mechanism can be summarized as follows:

  1. Dopamine Receptor Blockade: Zuclopenthixol binds to D2 receptors, inhibiting their activity.
  2. Reduction of Symptoms: This blockade leads to a decrease in positive symptoms of schizophrenia, such as hallucinations and delusions.
  3. Long-Lasting Effects: The depot formulation allows for sustained release over weeks, thereby maintaining therapeutic levels without frequent dosing.

Clinical data indicate that this mechanism effectively reduces relapse rates in patients compared to other antipsychotic treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zuclopenthixol Decanoate-d19 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as an oily solution for intramuscular injection.
  • Solubility: It is lipophilic due to its long-chain fatty acid component, making it poorly soluble in water but soluble in organic solvents.
  • Stability: The compound remains stable under normal storage conditions but should be protected from light.

These properties are essential for its formulation as a depot injection, influencing both its pharmacokinetics and ease of administration .

Applications

Scientific Uses

Zuclopenthixol Decanoate-d19 is primarily used in psychiatric medicine for:

  • Treatment of Schizophrenia: It helps manage acute episodes and maintain remission.
  • Management of Severe Mental Illnesses: Effective for patients who have difficulty adhering to oral medication regimens.
  • Research Studies: Investigated for its efficacy compared to other long-acting antipsychotics in clinical trials.

The drug's long duration of action makes it particularly suitable for patients with chronic conditions requiring consistent therapeutic levels without daily dosing .

Chemical Identity and Structural Characterization of Zuclopenthixol Decanoate-d19

Molecular Structure and Isotopic Labeling

Zuclopenthixol Decanoate-d19 is a deuterated derivative of the antipsychotic compound zuclopenthixol decanoate, characterized by the strategic replacement of nineteen hydrogen atoms with deuterium (²H or D) isotopes. The molecular formula is C₃₂H₂₄D₁₉ClN₂O₂S, reflecting this extensive deuteration. Key structural features include:

  • Deuterium Placement: The deuteration occurs exclusively on the aliphatic decanoate chain, with positions specified as follows: three deuterium atoms at the terminal methyl group (CD₃-), two deuterium atoms at each methylene group (-CD₂-) for positions 2 through 8, and two deuterium atoms at the methylene adjacent to the ester carbonyl (-CH₂CD₂OC=O) [2] [5].
  • Core Structure Retention: The thioxanthene backbone, piperazine ring, and chlorine substituent remain identical to the non-deuterated parent compound, preserving the pharmacophore responsible for dopamine receptor antagonism [9] [10].
  • Mass Shift: Deuterium substitution increases the molecular weight to 574.33 g/mol, compared to 555.21 g/mol for the non-deuterated analog (zuclopenthixol decanoate, C₃₂H₄₃ClN₂O₂S) [2] [8] [9]. This 19-Da difference is critical for mass spectrometry-based detection.

The InChI string (InChI=1S/C32H43ClN2O2S.../i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,15D2) explicitly encodes the deuterium positions [2] [5]. The isotopic purity of research-grade material typically exceeds 98%, ensuring minimal interference from unlabeled species in analytical applications [7].

CAS Registry and IUPAC Nomenclature

Zuclopenthixol Decanoate-d19 shares the identical CAS Registry Number 64053-00-5 with its non-deuterated counterpart. This assignment reflects the compound’s core chemical structure, as CAS numbers do not distinguish isotopic variations for database purposes [2] [4] [5].

The systematic IUPAC nomenclature prioritizes the stereochemistry of the thioxanthene moiety and specifies deuteration:

(Z)-2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate-d19 [2] [5] [7]

Common synonyms and abbreviations include:

  • Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19
  • (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate-d19
  • Zuclopenthixol decanoate-d19 [2] [4] [5]

Table 1: Standardized Nomenclature for Zuclopenthixol Decanoate-d19

Nomenclature SystemName
IUPAC Name(Z)-2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate-d19
CAS Registry No.64053-00-5 (shared with non-deuterated form)
Common SynonymsZuclopenthixol decanoate-d19; Ethyl-d19 zuclopenthixol decanoate; TRC Z701493 (vendor code)

Comparative Analysis with Non-Deuterated Zuclopenthixol Decanoate

Deuteration induces subtle but analytically significant changes compared to non-deuterated zuclopenthixol decanoate (C₃₂H₄₃ClN₂O₂S):

  • Physicochemical Properties: The deuterated compound exhibits near-identical polarity, solubility, and chromatographic retention under standard reversed-phase conditions due to retained polar functional groups. However, isotopic substitution reduces its vapor pressure slightly (isotope effect), potentially affecting GC-MS behavior [2] [8] [9].
  • Spectral Distinctions:
  • Mass Spectrometry: The +19 Da mass shift (m/z 574 vs. 555 for [M+H]⁺) allows clear differentiation. Fragmentation patterns show diagnostic ions reflecting deuterated decanoate (e.g., m/z 175 for C₁₀D₁₉H₂O₂⁺ vs. m/z 156 for C₁₀H₁₉O₂⁺ in non-deuterated) [2] [7].
  • NMR Spectroscopy: ¹H-NMR spectra show complete absence of signals from 1.0–2.5 ppm (aliphatic CH₂/CH₃ protons of decanoate), replaced by corresponding resonances in ¹³C-NMR or ²H-NMR spectra. Aromatic proton signals (6.8–7.8 ppm) remain unchanged [5].
  • Biochemical Stability: C-D bonds resist enzymatic cleavage (kinetic isotope effect), potentially slowing hepatic metabolism at the decanoate chain. This enhances utility as an internal standard in bioanalytical assays by minimizing co-elution with metabolites generated from the non-deuterated drug [10].

Table 2: Key Comparative Properties of Deuterated vs. Non-Deuterated Zuclopenthixol Decanoate

PropertyZuclopenthixol Decanoate-d19Zuclopenthixol DecanoateAnalytical Impact
Molecular FormulaC₃₂H₂₄D₁₉ClN₂O₂SC₃₂H₄₃ClN₂O₂SUnambiguous MS identification
Molecular Weight (g/mol)574.33555.21+19 Da mass shift
CAS Number64053-00-564053-00-5Shared database identifier
Stability (Metabolic)Enhanced resistance to β-oxidationStandard metabolic liabilityReduced interference in tracer studies
Primary ApplicationInternal standard, tracer in bioanalysisTherapeutic agentDifferentiation in PK/PD studies

This structural and functional comparison underscores Zuclopenthixol Decanoate-d19’s primary role as a non-therapeutic research tool for quantifying the native drug and its metabolites in complex matrices [2] [7].

Table 3: Recognized Synonyms for Zuclopenthixol Decanoate-d19

SynonymSource
Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19 [2] [5]
(Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19 [4] [7]
2-[4-[(3Z)-3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate-d19 [2] [5]
Zuclopenthixol decanoate impurity standard (Note: reflects use in quantifying non-deuterated impurities) [2] [4]

Properties

Product Name

Zuclopenthixol Decanoate-d19

Molecular Formula

C₃₂H₂₄D₁₉ClN₂O₂S

Molecular Weight

574.33

Synonyms

Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19; (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d19

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.